

(1-Butyloctyl)cyclohexane as a novel organic compound

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Compound of Interest

Compound Name: (1-Butyloctyl)cyclohexane

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An In-depth Technical Guide to the Novel Organic Compound: **(1-Butyloctyl)cyclohexane**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Butyloctyl)cyclohexane (CAS RN: 13151-85-4) is a saturated alicyclic hydrocarbon.[\[1\]](#)[\[2\]](#) [\[3\]](#) This document provides a comprehensive overview of its known properties, a proposed synthetic pathway, and detailed protocols for its characterization and preliminary biological evaluation. Due to the limited publicly available experimental data on this compound, this guide serves as a foundational resource for researchers interested in exploring its potential applications in materials science, pharmacology, and other scientific fields. The methodologies outlined herein are based on established principles of organic chemistry and cell biology.

Introduction

(1-Butyloctyl)cyclohexane, also known by its systematic IUPAC name dodecan-5-ylcyclohexane, is a C18 hydrocarbon featuring a dodecyl chain attached to a cyclohexane ring. [\[1\]](#) Its structure, consisting of a bulky, flexible alkyl group and a cyclic moiety, suggests potential utility as a non-polar solvent, a lubricant base oil, or a hydrophobic scaffold in medicinal chemistry. Currently, information on this compound in scientific literature is sparse, positioning it as a novel target for synthesis and investigation. This whitepaper aims to bridge this knowledge gap by providing a theoretical and practical framework for its study.

Physicochemical and Computed Properties

While experimental data remains largely unavailable, several key properties of **(1-Butyloctyl)cyclohexane** have been calculated using computational models. These predicted values, along with its basic identifiers, are crucial for planning its synthesis, purification, and application.

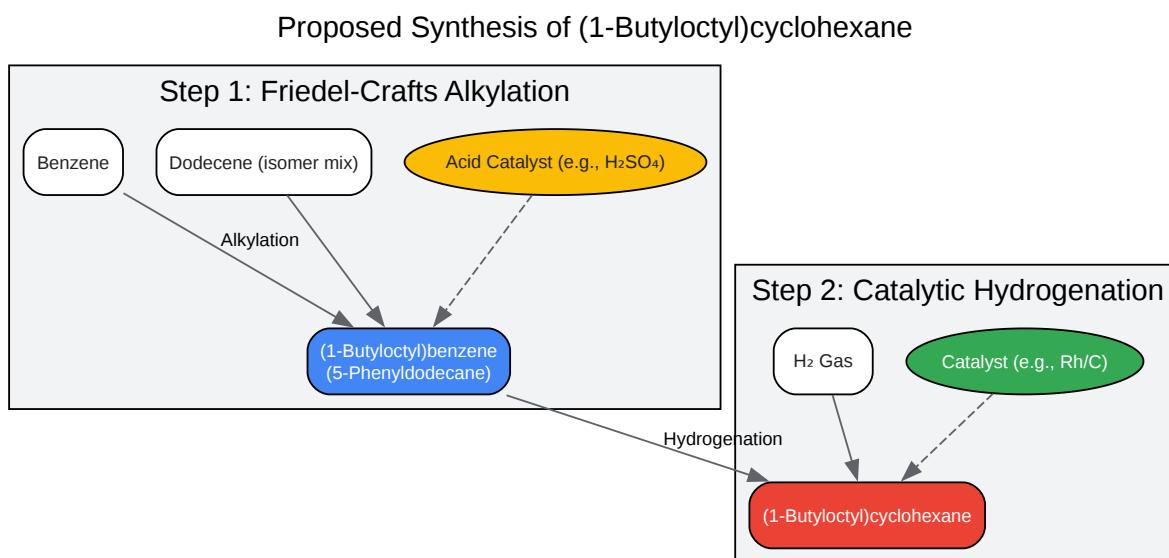
Property	Value	Source Type	Reference
CAS Number	13151-85-4	Identifier	[1] [2]
Molecular Formula	C ₁₈ H ₃₆	Identifier	[1] [2]
Molecular Weight	252.48 g/mol	Identifier	[1] [2]
IUPAC Name	dodecan-5-ylcyclohexane	Identifier	[1]
Synonyms	Cyclohexane, (1-butyloctyl)-	Identifier	[2]
Normal Boiling Point	630.35 K (357.2 °C)	Calculated	[4]
Normal Melting Point	285.00 K (11.85 °C)	Calculated	[4]
Enthalpy of Vaporization	55.70 kJ/mol	Calculated	[4]
Critical Temperature	813.84 K	Calculated	[4]
Critical Pressure	1338.82 kPa	Calculated	[4]
Octanol/Water Partition Coeff. (logP)	6.734	Calculated	[4]
Water Solubility (logS)	-6.77 (mol/L)	Calculated	[4]

Table 1: Summary of known identifiers and computationally predicted properties of **(1-Butyloctyl)cyclohexane**.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthesis of **(1-Butyloctyl)cyclohexane** can be achieved via a two-step process: Friedel-Crafts alkylation to create the aromatic precursor, followed by catalytic hydrogenation.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **(1-Butyloctyl)cyclohexane**.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of (1-Butyloctyl)benzene (5-Phenyldodecane)

- Reaction Setup: To a stirred solution of benzene (excess) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a Lewis acid catalyst such as anhydrous aluminum chloride ($AlCl_3$) or a strong protic acid like sulfuric acid (H_2SO_4) at $0-5^\circ C$.

- **Addition of Alkylating Agent:** Slowly add an isomeric mixture of dodecene (or a specific isomer like 1-dodecene) to the reaction mixture. The electrophilic addition of the protonated alkene to the benzene ring will occur.
- **Reaction and Workup:** Allow the mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, quench the reaction by slowly adding ice-water.
- **Purification:** Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. The excess benzene is removed by rotary evaporation. The crude product, (1-Butyloctyl)benzene, is then purified by vacuum distillation.[\[5\]](#)[\[6\]](#)

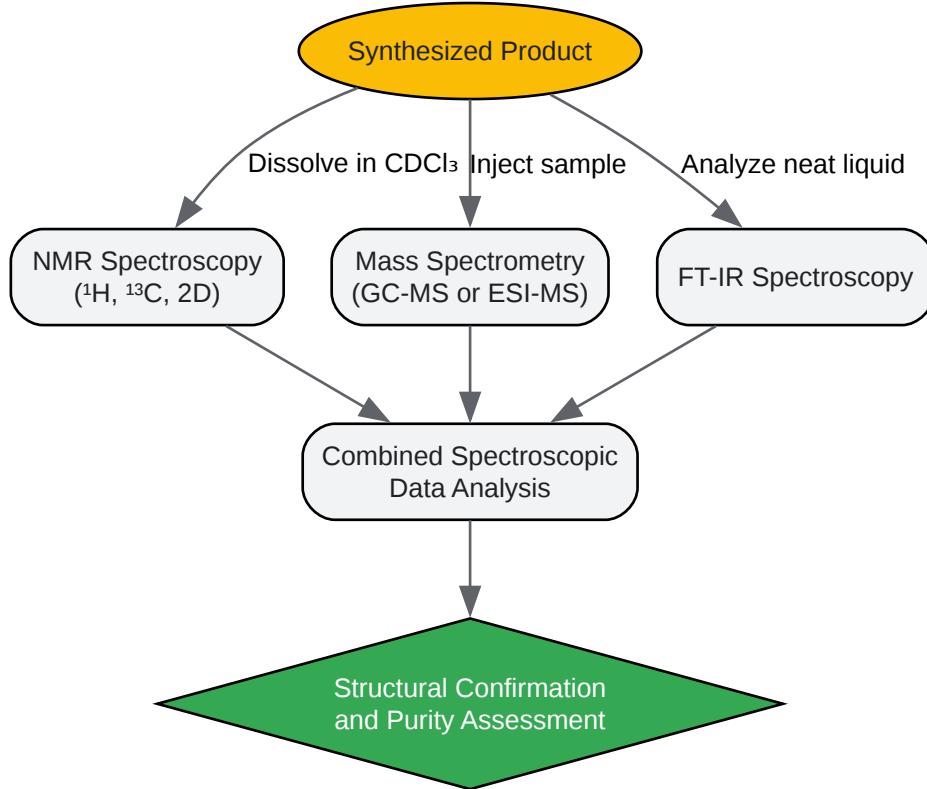
Step 2: Catalytic Hydrogenation to **(1-Butyloctyl)cyclohexane**

- **Reaction Setup:** Dissolve the purified (1-Butyloctyl)benzene in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure hydrogenation vessel (autoclave).
- **Catalyst Addition:** Add a catalytic amount of a hydrogenation catalyst, such as Rhodium on Carbon (Rh/C) or Platinum(IV) oxide (PtO₂). Rhodium-based catalysts are particularly effective for the hydrogenation of aromatic rings.[\[7\]](#)
- **Hydrogenation:** Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 bar). Heat the mixture (e.g., to 80-100°C) with vigorous stirring.
- **Monitoring and Workup:** Monitor the reaction by observing the drop in hydrogen pressure. Once the reaction is complete (pressure stabilizes), cool the vessel, and carefully vent the excess hydrogen.
- **Purification:** Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The final product, **(1-Butyloctyl)cyclohexane**, can be further purified by vacuum distillation if necessary.

Proposed Structural Characterization

A combination of spectroscopic methods is essential to confirm the identity and purity of the synthesized compound.

Workflow for Structural Characterization



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Caption: Proposed workflow for the characterization of **(1-Butyloctyl)cyclohexane**.

Detailed Experimental Protocol: Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl_3).
 - ^1H NMR Analysis: Acquire a proton NMR spectrum. The spectrum is expected to show broad multiplets in the aliphatic region (approx. 0.8-1.8 ppm) corresponding to the overlapping signals of the cyclohexane ring protons and the long alkyl chain protons. A triplet near 0.9 ppm would correspond to the two terminal methyl groups of the butyl and octyl chains.

- ¹³C NMR Analysis: Acquire a carbon-13 NMR spectrum. The spectrum should display a series of peaks in the aliphatic region (approx. 10-45 ppm). The number of unique signals will depend on the symmetry of the molecule.[8][9]
- 2D NMR (COSY, HSQC): If needed, 2D NMR experiments can be performed to confirm the connectivity between protons and carbons.
- Mass Spectrometry (MS):
 - Method: Use Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
 - Expected Result: The mass spectrum should show a molecular ion peak $[M]^+$ at $m/z = 252.5$, corresponding to the molecular weight of $C_{18}H_{36}$. Fragmentation patterns would likely involve the loss of alkyl fragments from the main chain.
- Fourier-Transform Infrared (FT-IR) Spectroscopy:
 - Method: Analyze a thin film of the neat liquid product.
 - Expected Result: The spectrum will be characteristic of a saturated hydrocarbon, showing strong C-H stretching vibrations just below 3000 cm^{-1} (typically $2850\text{-}2960\text{ cm}^{-1}$) and C-H bending vibrations around 1465 cm^{-1} and 1375 cm^{-1} . The absence of peaks in the aromatic C-H stretch region ($>3000\text{ cm}^{-1}$) and C=C stretch region ($1600\text{-}1680\text{ cm}^{-1}$) would confirm the complete hydrogenation of the aromatic precursor.

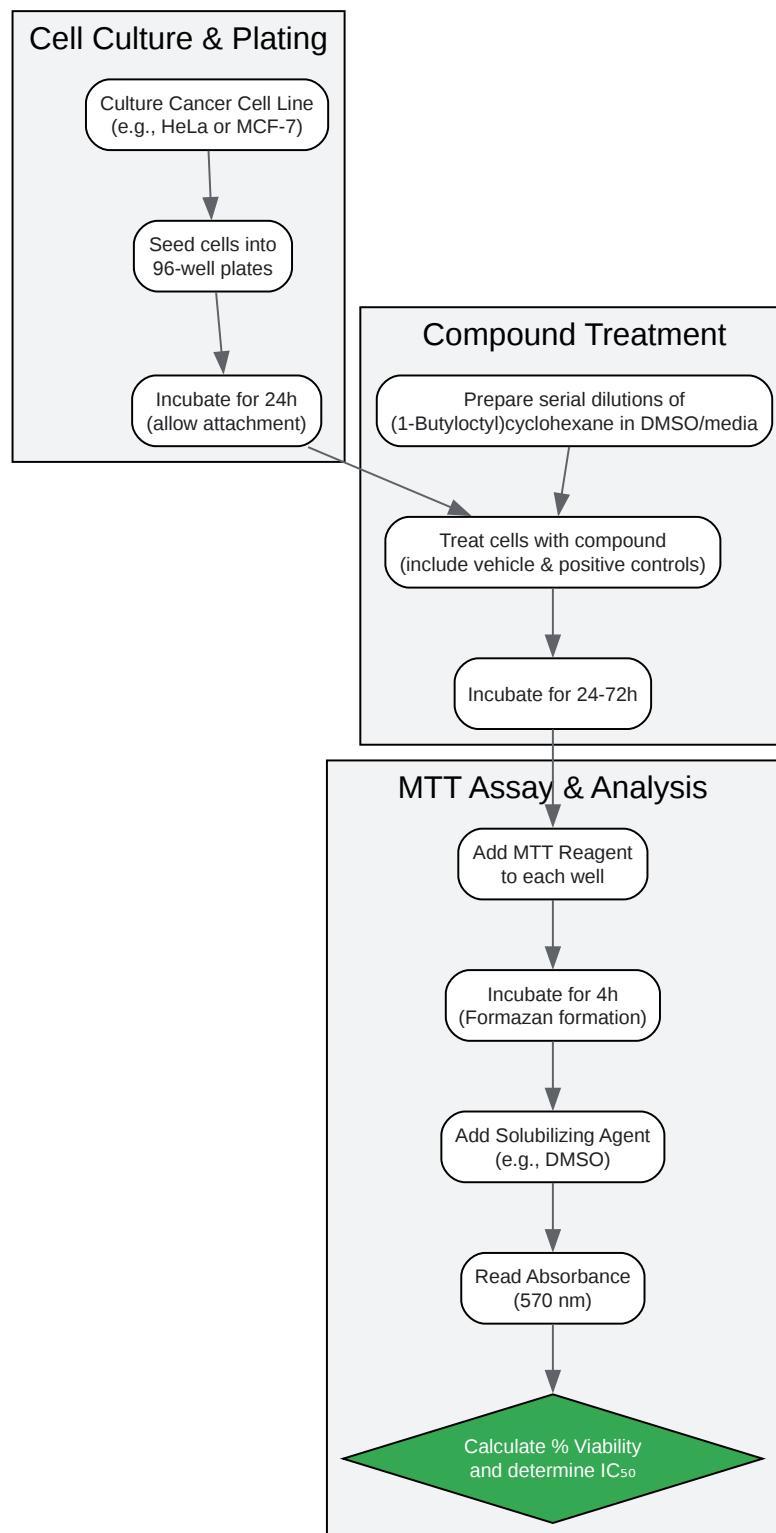
Potential Applications and Proposed Biological Screening

The high lipophilicity (predicted $\log P \approx 6.7$) and saturated hydrocarbon nature of **(1-Butyloctyl)cyclohexane** suggest its potential as a specialty solvent, a component in lubricants, or as a hydrophobic moiety in the design of novel surfactants or drug delivery systems. To explore its potential in the life sciences, a preliminary assessment of its biological activity is a critical first step.

Proposed Experimental Workflow: In-Vitro Cytotoxicity Assay

A cytotoxicity assay is a fundamental screening method to determine if a novel compound has toxic effects on living cells, which is a prerequisite for any further therapeutic development.[[10](#)]
[[11](#)]

Workflow for In-Vitro Cytotoxicity Screening (MTT Assay)

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Caption: Workflow for a standard MTT-based cytotoxicity assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

- Cell Culture: Culture a suitable human cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.[12]
- Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.[12]
- Compound Preparation and Treatment: Prepare a stock solution of **(1-Butyloctyl)cyclohexane** in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include wells with medium and DMSO only (vehicle control) and wells with a known cytotoxic agent (positive control).[12]
- Incubation: Incubate the treated plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[13]
- Data Acquisition: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%.

Conclusion

(1-Butyloctyl)cyclohexane represents an uncharted area in organic chemistry. While its basic molecular identity is established, a significant opportunity exists for its synthesis, comprehensive characterization, and exploration of its potential applications. The proposed

synthetic route via Friedel-Crafts alkylation followed by catalytic hydrogenation offers a reliable method for its preparation. The detailed protocols for structural characterization and preliminary cytotoxicity screening provided in this guide offer a clear and actionable roadmap for researchers to begin investigating this novel compound. The findings from such studies will be crucial in determining its future role in science and industry.

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